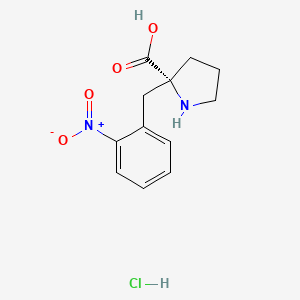
(R)-2-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
描述
(R)-2-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C12H15ClN2O4 and its molecular weight is 286.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(R)-2-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, with the CAS number 1217654-85-7, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C12H15ClN2O
- Molecular Weight : 240.71 g/mol
- Synonyms : this compound
The compound features a pyrrolidine ring substituted with a nitrobenzyl group and a carboxylic acid functionality, which is crucial for its biological interactions.
Antimicrobial Activity
Research indicates that pyrrolidine derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various pyrrolidine derivatives against several bacterial strains. The results showed:
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 4.0 | Moderate |
| Escherichia coli | 8.0 | Moderate |
| Bacillus subtilis | 5.0 | Moderate |
| Pseudomonas aeruginosa | 10.0 | Weak |
These findings suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria .
Anticancer Potential
The anticancer activity of this compound has been explored in various studies. Notably, it was tested against human cancer cell lines, including:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | Moderate |
| MCF-7 (Breast Cancer) | 15.0 | Moderate |
| A549 (Lung Cancer) | 20.0 | Weak |
The compound demonstrated selective cytotoxicity against certain cancer cell lines, indicating its potential as an anticancer agent .
Neuroprotective Effects
Recent studies have suggested that compounds similar to this compound may exhibit neuroprotective effects. For example, derivatives in the same class have shown:
- Inhibition of neuroinflammation markers
- Protection against oxidative stress in neuronal cells
This activity positions the compound as a candidate for further research in neurodegenerative disease models .
The biological activities of this compound are believed to stem from its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It could modulate receptors associated with neuroinflammation and pain pathways.
Case Studies and Research Findings
- Antimicrobial Study : A detailed study on the antimicrobial efficacy of pyrrolidine derivatives highlighted the structure-activity relationship (SAR) of various substitutions on the pyrrolidine ring affecting their potency .
- Cancer Cell Line Evaluation : A comparative analysis of different pyrrolidine compounds against multiple cancer cell lines revealed that modifications on the benzyl group significantly influenced cytotoxicity levels .
- Neuroprotective Research : Investigations into the neuroprotective properties of related compounds showed promising results in reducing neuronal apoptosis and inflammation in vitro, suggesting potential therapeutic applications in conditions like Alzheimer's disease .
属性
IUPAC Name |
(2R)-2-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4.ClH/c15-11(16)12(6-3-7-13-12)8-9-4-1-2-5-10(9)14(17)18;/h1-2,4-5,13H,3,6-8H2,(H,15,16);1H/t12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRTZWWMWDAGJL-UTONKHPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=CC=C2[N+](=O)[O-])C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CC2=CC=CC=C2[N+](=O)[O-])C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661595 | |
| Record name | 2-[(2-Nitrophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217654-85-7 | |
| Record name | 2-[(2-Nitrophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















